4-Bromo-3,6-dichloroquinoline
Description
4-Bromo-3,6-dichloroquinoline is a halogenated quinoline derivative featuring bromine at position 4 and chlorine atoms at positions 3 and 6 of the quinoline scaffold. This compound belongs to a class of molecules widely investigated for their utility in medicinal chemistry, particularly as intermediates in synthesizing kinase inhibitors, receptor ligands, and antimicrobial agents . The strategic placement of halogens on the quinoline ring modulates electronic properties, solubility, and reactivity, making it a versatile building block for further functionalization .
Properties
CAS No. |
724787-88-6 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-3,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H |
InChI Key |
ANMUWVGGEUHJNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)Cl |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional attributes of 4-Bromo-3,6-dichloroquinoline are best contextualized by comparing it to related halogenated quinolines. Key differences arise from substituent positions, additional functional groups, and synthetic routes.
Structural and Physical Properties
Table 1: Comparative Physical and Structural Properties
Key Observations:
- Substituent Positioning: Bromine at position 4 (vs.
- Functional Groups: The nitro group in 6-Bromo-4-chloro-3-nitroquinoline enhances electrophilicity but reduces solubility compared to amino-substituted analogs .
- Molecular Weight: Halogen count directly impacts molecular weight; 4-Bromo-3,6-dichloroquinoline is heavier than mono-halogenated derivatives like 4-Bromo-3-chloroquinoline .
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